2-Amino-3-bromo-5-nitrobenzonitrile
Description
Role as a Key Intermediate in Organic Synthesis
In the field of organic synthesis, 2-Amino-3-bromo-5-nitrobenzonitrile is prized as a key intermediate for the construction of various heterocyclic compounds. researchgate.net The amino and nitrile groups can participate in cyclization reactions to form fused ring systems, while the bromo and nitro groups offer sites for further functionalization.
A significant application of this compound is in the synthesis of substituted benzimidazoles. enpress-publisher.commdpi.com Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. The synthesis often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. enpress-publisher.comnih.gov While direct synthesis using this compound is not explicitly detailed in readily available literature, its structural similarity to starting materials used in benzimidazole (B57391) synthesis suggests its potential in creating novel, highly substituted benzimidazole derivatives. The general synthetic routes often involve metal-catalyzed cross-coupling reactions to further modify the benzimidazole core. enpress-publisher.com
Furthermore, the reactivity of the functional groups present in this compound allows for its use in the preparation of other complex heterocyclic systems, which are of great interest in medicinal chemistry and materials science.
Applications in Advanced Materials Science Research
While direct and extensive research on this compound in advanced materials science is not widely documented, the properties of related bromo-nitroaniline derivatives suggest its potential in this area. For instance, the related compound 4-bromo-4′-nitrobenzylidene aniline (B41778) (BNBA) has been identified as a novel nonlinear optical (NLO) material. rsc.org NLO materials are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. The presence of electron-donating (amino) and electron-withdrawing (nitro, cyano) groups in this compound, along with the heavy bromine atom, could contribute to significant second-order NLO properties in molecules derived from it. The bromine atom, in particular, has been shown to play an important role in improving the properties of organic NLO materials. scilit.com
The compound's structure also suggests its potential use as a precursor for functional dyes. The chromophoric nitro group and the auxochromic amino group are classic features of dye molecules. alfachemch.com Its derivatives could exhibit interesting photophysical properties, making them candidates for use in specialty applications such as in sensors or as components in organic light-emitting diodes (OLEDs).
Relevance in Medicinal Chemistry Research
The scaffold of this compound is of significant interest in medicinal chemistry, primarily as a starting material for the synthesis of kinase inhibitors. ebi.ac.ukrsc.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Many kinase inhibitors feature a heterocyclic core that can bind to the ATP-binding site of the enzyme.
The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a well-known privileged structure in the development of kinase inhibitors. rsc.org The synthesis of such scaffolds often involves the use of functionalized aminopyrazoles, which can be conceptually derived from precursors like this compound. The bromo and nitro functionalities provide handles for introducing various substituents, which is crucial for modulating the potency and selectivity of the final drug candidate.
Moreover, the general class of substituted anilines and benzonitriles has been explored for the development of anticancer agents. For example, 2-phenylacrylonitrile (B1297842) derivatives have been investigated as tubulin inhibitors, which interfere with cell division in cancer cells. The structural motifs present in this compound make it a plausible starting point for the synthesis of novel compounds with potential anticancer activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-bromo-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHLVSZIVTURCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066219 | |
| Record name | Benzonitrile, 2-amino-3-bromo-5-nitro- | |
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Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17601-94-4 | |
| Record name | 2-Amino-3-bromo-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17601-94-4 | |
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| Record name | Benzonitrile, 2-amino-3-bromo-5-nitro- | |
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| Record name | Benzonitrile, 2-amino-3-bromo-5-nitro- | |
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| Record name | Benzonitrile, 2-amino-3-bromo-5-nitro- | |
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| Record name | 2-amino-3-bromo-5-nitrobenzonitrile | |
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Synthetic Methodologies for 2 Amino 3 Bromo 5 Nitrobenzonitrile
Classical Synthetic Routes and Strategies
Classical synthesis relies on fundamental electrophilic aromatic substitution and reduction reactions. The order of these reactions is critical to achieving the target molecule due to the powerful influence of existing substituents on the position of incoming groups.
The construction of highly substituted benzonitriles like 2-Amino-3-bromo-5-nitrobenzonitrile generally starts from a simpler, commercially available benzonitrile (B105546) derivative. The subsequent steps involve the sequential introduction of the required functional groups. The two primary strategies involve either nitration followed by bromination or bromination followed by nitration.
One logical synthetic pathway begins with the nitration of a suitable aminobenzonitrile precursor. A common starting material for such a synthesis is 2-aminobenzonitrile (B23959).
Nitration of 2-Aminobenzonitrile: The first step would be the nitration of 2-aminobenzonitrile. The amino group (-NH₂) is a potent activating group and directs incoming electrophiles to the ortho and para positions. The cyano group (-CN) is a deactivating group and a meta-director. The powerful activating effect of the amino group dominates, leading to the formation of a mixture of 2-amino-3-nitrobenzonitrile (B2612140) and 2-amino-5-nitrobenzonitrile (B98050).
Bromination of 2-Amino-5-nitrobenzonitrile: Following the separation of isomers, the 2-amino-5-nitrobenzonitrile intermediate is subjected to bromination. In this step, the directing effects of the existing substituents converge to favor the desired product. The amino group directs the incoming bromine to the ortho position (C3), while the nitro group directs it to the meta position (also C3). This alignment of directing effects makes the introduction of bromine at the C3 position highly regioselective.
This sequence is often preferred because the strong activating character of the initial amino group facilitates the first electrophilic substitution (nitration), and the subsequent bromination step is highly controlled.
An alternative strategy involves introducing the bromine atom before the nitro group.
Bromination of 2-Aminobenzonitrile: The initial bromination of 2-aminobenzonitrile is directed by the ortho, para-directing amino group. This results in a mixture of 2-amino-3-bromobenzonitrile (B168645) and 2-amino-5-bromobenzonitrile (B185297).
Nitration of the Brominated Intermediate: The subsequent nitration of, for example, 2-amino-5-bromobenzonitrile would be directed by both the amino and bromo substituents. The amino group strongly directs the incoming nitro group to its ortho position (C3), while the ortho, para-directing bromo group also directs to the same C3 position (which is ortho to it). This convergence again leads to the desired product. However, controlling the nitration of an activated ring can sometimes lead to side products or dinitration if conditions are not carefully managed. researchgate.net
The choice between these two sequences can depend on the relative yields of the initial isomers and the ease of their separation.
A common and crucial tactic in the synthesis of aromatic amines is the reduction of a nitro compound in the final stages of the synthetic sequence. wikipedia.org This approach is particularly useful when the presence of a strong activating amino group would interfere with earlier reactions or lead to undesirable side products.
For instance, a hypothetical route could involve the synthesis of 2-bromo-3,5-dinitrobenzonitrile, followed by the selective reduction of one nitro group. The nitro group at the C2 position might be preferentially reduced over the one at C5 due to steric or electronic factors, although achieving such selectivity can be challenging. stackexchange.com
A wide variety of reagents are available for the reduction of aromatic nitro groups, allowing for tolerance of other functional groups like halogens and nitriles. organic-chemistry.org The choice of reductant is critical for chemoselectivity.
| Reagent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Fe / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvent, often heated. | A classic, cost-effective method. Generally well-tolerated by many functional groups. patsnap.com | patsnap.com |
| SnCl₂ / HCl | Acidic aqueous or alcoholic solution. | Effective for reducing nitro groups, even in complex molecules. | researchgate.net |
| Sodium Sulfide (B99878) (Na₂S) or Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution. | Often used for the selective reduction of one nitro group in a polynitro compound (Zinin reduction). wikipedia.orgstackexchange.com | wikipedia.orgstackexchange.com |
| Catalytic Hydrogenation (H₂, catalyst) | Catalysts like Pd/C, PtO₂, or Raney Nickel under H₂ pressure. | Highly efficient but may also reduce other functional groups like nitriles if conditions are not controlled. wikipedia.org | wikipedia.org |
Regioselectivity and Reaction Control in Synthesis
The success of any synthetic route to this compound hinges on controlling the regioselectivity of the electrophilic substitution steps. The substitution pattern is a direct consequence of the electronic properties of the substituents already present on the aromatic ring.
Activating, Ortho, Para-Directors: The -NH₂ group is strongly activating and directs incoming electrophiles to the positions ortho and para to it. libretexts.org
Deactivating, Ortho, Para-Directors: The -Br atom is deactivating due to its inductive effect but directs ortho and para due to resonance.
Deactivating, Meta-Directors: The -NO₂ and -CN groups are strongly deactivating and direct incoming electrophiles to the meta position. jeeadv.ac.in
Nitration is a cornerstone of aromatic chemistry, typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). uri.edu
Controlling the reaction is paramount to prevent over-nitration or the formation of undesired isomers. Key factors that are manipulated include:
Temperature: Nitration reactions are exothermic. Lower temperatures are often used to control the reaction rate and improve selectivity.
Acid Concentration: The ratio of sulfuric acid to nitric acid can influence the concentration of the nitronium ion and thus the reactivity.
Reaction Time: Limiting the reaction time can help prevent the formation of di- and tri-nitrated byproducts, especially when dealing with activated rings.
Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents can be employed. The choice of reagent can significantly affect the regiochemical outcome. nih.gov
| Nitrating Agent | Typical Substrates | Conditions | Purpose | Reference |
|---|---|---|---|---|
| HNO₃ / H₂SO₄ | General purpose for unactivated to moderately activated rings. | 0°C to room temperature. | Standard procedure for generating the nitronium ion. masterorganicchemistry.com | masterorganicchemistry.com |
| Dilute HNO₃ | Highly activated rings (e.g., phenols). | Aqueous or acetic acid solution. | Milder conditions to avoid oxidation and over-nitration. | rsc.org |
| N-Nitropyrazole Reagents | A broad range of (hetero)arenes. | Mild, often room temperature. | Offers high controllability and functional group tolerance, allowing for selective mono- or dinitration. nih.gov | nih.gov |
| tert-Butyl nitrite (B80452) (TBN) | N-alkyl anilines. | Solvent-dependent, metal- and acid-free. | Can achieve chemoselective C-nitration under specific conditions. rsc.org | rsc.org |
By carefully selecting the synthetic sequence and controlling the reaction conditions for each step, particularly nitration, chemists can successfully navigate the complex interplay of substituent effects to produce this compound.
Electrophilic Bromination Techniques
A primary and well-established method for synthesizing this compound involves the direct electrophilic bromination of 2-amino-5-nitrobenzonitrile. This reaction introduces a bromine atom at the ortho position relative to the amino group. The process typically utilizes elemental bromine (Br₂) or a combination of hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂).
Key to the success of this synthesis is the careful control of reaction parameters to maximize yield and minimize the formation of byproducts. The reaction is generally conducted at a low temperature, between 0–5°C, to control the reactivity of the bromine and prevent unwanted side reactions. Acetic acid is a commonly used solvent as it effectively solubilizes the bromine. The reaction time is typically in the range of 4–6 hours to ensure the bromination goes to completion. Following the reaction, the crude product is often purified by recrystallization from a solvent such as ethanol, resulting in pale yellow crystals.
Table 1: Optimized Parameters for Electrophilic Bromination
| Parameter | Optimal Condition | Effect on Yield |
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Acetic acid | Enhances bromine solubility |
| Reaction Time | 4–6 hours | Ensures complete bromination |
Protecting Group Strategies in Synthesis
In multi-step syntheses involving aromatic compounds with multiple reactive sites, the use of protecting groups is a crucial strategy to achieve regioselectivity. organic-chemistry.org For a molecule like 2-amino-5-nitrobenzonitrile, the amino group is highly activating and can lead to multiple bromination products. To direct the bromination specifically to the desired position, a protecting group can be temporarily attached to the amino group to modulate its reactivity. organic-chemistry.org
Acetanilide (B955) Derivatization for Enhanced Efficiency
A common and effective protecting group strategy in this context is the conversion of the amino group to an acetanilide derivative. This is achieved by reacting the 2-amino-5-nitrobenzonitrile with acetic anhydride (B1165640) or acetyl chloride. The resulting N-acetyl group is less activating than the amino group, which helps to control the position of the subsequent electrophilic bromination.
Advanced Synthetic Methodologies and Process Optimization
To address the demands of modern chemical manufacturing for greater efficiency, safety, and sustainability, advanced synthetic methodologies are being applied to the production of this compound. These technologies offer significant improvements over traditional batch processing.
Continuous Flow Reactor Applications in Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates. rsc.orgnih.gov In the context of producing this compound, continuous flow reactors can be employed for both the bromination and nitration steps. This technology offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and improved safety, particularly for highly exothermic reactions.
For the bromination stage, a tubular reactor can be utilized, with a typical residence time of 20–30 minutes. The subsequent nitration can be performed in a microchannel reactor, which allows for rapid heat dissipation and a shorter residence time of 10–15 minutes. Automated systems can maintain tight control over the temperature, often within ±2°C, and the precise mixing of reagents, resulting in yields that can exceed 85%. This approach not only enhances efficiency but also facilitates scalability from laboratory to industrial production.
Table 2: Continuous Flow Reactor Design for Synthesis
| Stage | Reactor Type | Residence Time |
| Bromination | Tubular reactor | 20–30 minutes |
| Nitration | Microchannel reactor | 10–15 minutes |
Microwave-Assisted Synthesis for Enhanced Kinetics and Efficiency
Microwave-assisted synthesis has gained significant traction in organic chemistry due to its ability to dramatically reduce reaction times and often improve yields. nih.govmdpi.com The application of microwave irradiation can accelerate the rate of chemical reactions by efficiently heating the reaction mixture. nih.gov This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds. nih.govmdpi.comresearchgate.net
For the synthesis of this compound, microwave-assisted methods can be employed to enhance the kinetics of the bromination step. The rapid and uniform heating provided by microwaves can lead to a significant reduction in reaction time compared to conventional heating methods, often from hours to just minutes. nih.gov This increased efficiency is a key advantage in high-speed medicinal and combinatorial chemistry. nih.gov The optimization of parameters such as microwave power and irradiation time is crucial for maximizing the yield and purity of the product.
Reactivity and Reaction Mechanisms of 2 Amino 3 Bromo 5 Nitrobenzonitrile
Fundamental Reaction Pathways
The presence of both electron-donating (amino) and electron-withdrawing (nitro, cyano, and bromo) groups on the benzene (B151609) ring dictates the compound's behavior in different reaction types.
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and cyano groups, ortho and para to the bromine atom, makes the bromine susceptible to nucleophilic aromatic substitution. While specific studies on 2-amino-3-bromo-5-nitrobenzonitrile are not prevalent in the provided results, analogous reactions on similar structures, such as 3-bromo-4-nitropyridine, show that amines can displace the bromine. clockss.org This suggests that strong nucleophiles can replace the bromine atom in this compound.
Electrophilic Aromatic Substitution: The amino group is a strong activating group and ortho-, para-director, while the nitro and cyano groups are strong deactivating, meta-directing groups. masterorganicchemistry.commsu.edu The bromine atom is a deactivating but ortho-, para-director. youtube.com The positions open for electrophilic attack are sterically hindered and electronically deactivated by the adjacent electron-withdrawing groups. Therefore, electrophilic aromatic substitution reactions on this compound are expected to be challenging. msu.edu
Reduction Reactions of the Nitro Moiety
The reduction of the nitro group to an amino group is a common and well-established transformation in aromatic chemistry. masterorganicchemistry.comwikipedia.orgsci-hub.st This conversion is significant as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This can be achieved through various methods:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas is a widely used method. masterorganicchemistry.comwikipedia.org
Metal and Acid: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.com
Other Reagents: Other systems like sodium hydrosulfite, sodium sulfide (B99878), or tin(II) chloride can also be employed for the selective reduction of nitro groups. wikipedia.org A combination of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to be an effective and selective reagent for reducing aromatic nitro compounds at room temperature. niscpr.res.in
The reduction of the nitro group in this compound would yield 2,5-diamino-3-bromobenzonitrile, a compound with two activating amino groups.
Oxidation Reactions of the Amino Functionality
The oxidation of the primary amino group in this compound can lead to various products depending on the oxidizing agent and reaction conditions. While direct oxidation of this specific molecule is not detailed in the provided search results, general reactions of aromatic amines suggest potential pathways. Strong oxidants can lead to the formation of nitroso, nitro, or even polymeric species. The presence of other sensitive groups, like the nitrile and the electron-withdrawing nitro group, would require careful selection of a mild and selective oxidizing agent to avoid unwanted side reactions.
Investigation of Reaction Conditions and Product Diversification
The functional groups on this compound serve as handles for further chemical modifications, leading to a diverse range of products, particularly heterocyclic compounds. researchgate.netresearchgate.net
Common Reagents and Catalytic Systems
The transformation of this compound and related compounds often involves a variety of reagents and catalysts to achieve desired product outcomes.
| Reaction Type | Reagents and Catalysts |
| Nitro Group Reduction | H2 with Pd/C, PtO2, or Raney Ni masterorganicchemistry.comwikipedia.org |
| Fe, Sn, or Zn with HCl masterorganicchemistry.com | |
| Sodium hydrosulfite, Sodium sulfide wikipedia.org | |
| Tin(II) chloride wikipedia.org | |
| Zinc or Magnesium powder with hydrazine glyoxylate niscpr.res.in | |
| Heterocycle Synthesis | Hydrazonoyl halides, malononitrile, ethyl cyanoacetate (B8463686) researchgate.net |
Formation of Major Reaction Products
The strategic manipulation of the functional groups in this compound allows for the synthesis of various important chemical structures. A key reaction is the reduction of the nitro group to form a diamine, which can then be a precursor for more complex molecules.
| Starting Material | Reagents/Conditions | Major Product |
| Aromatic Nitro Compounds | Zn or Mg powder, hydrazine glyoxylate | Aromatic Amines niscpr.res.in |
| Aromatic Nitro Compounds | Catalytic Hydrogenation (e.g., Pd/C, H2) | Aromatic Amines masterorganicchemistry.comwikipedia.org |
| Aromatic Nitro Compounds | Metal in Acid (e.g., Fe/HCl) | Aromatic Amines masterorganicchemistry.com |
While direct examples for this compound are limited in the provided results, the general reactivity patterns of similarly substituted aromatic compounds provide a strong indication of its chemical behavior. For instance, the synthesis of various heterocyclic compounds often starts from precursors with similar functionalities. researchgate.netresearchgate.net
Side Reactions and Product Selectivity Challenges
In the synthesis of complex molecules utilizing this compound, the presence of multiple reactive sites can lead to challenges in product selectivity and the formation of undesired side products. While specific studies on the side reactions of this compound are not extensively documented, analysis of related compounds allows for the prediction of potential competing reaction pathways.
For instance, in reactions involving α-bromonitroalkenes, which share the bromo and nitro group arrangement on a carbon atom, the bromo and nitro groups can both act as leaving groups in nucleophilic substitution reactions. nih.gov This suggests that in reactions of this compound with nucleophiles, competition between the displacement of the bromide and potentially the nitro group could occur, leading to a mixture of products. The strong electron-withdrawing nature of the nitro group typically makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), where the bromide would be the expected leaving group. However, the specific reaction conditions and the nature of the nucleophile play a crucial role in determining the outcome.
Furthermore, the amino group, being a nucleophile itself, can participate in intermolecular reactions, leading to dimerization or polymerization, especially under conditions that favor self-condensation. The presence of the ortho-bromo substituent can, to some extent, sterically hinder such reactions, but this does not eliminate the possibility entirely.
Another potential side reaction involves the hydrolysis of the nitrile group to a carboxylic acid or an amide under acidic or basic conditions. This can be a significant challenge if the desired transformation requires such conditions while aiming to preserve the nitrile functionality. For example, in the synthesis of related brominated anilines, harsh reaction conditions can lead to the formation of undesired hydrolyzed byproducts.
| Potential Side Reaction | Competing Functional Groups | Potential Undesired Product | Influencing Factors |
| Competitive Nucleophilic Substitution | Bromo vs. Nitro group | Isomeric substitution products | Nucleophile strength, solvent, temperature |
| Self-Condensation/Polymerization | Amino group | Dimeric or polymeric materials | Catalyst, temperature, concentration |
| Nitrile Hydrolysis | Cyano group | Carboxylic acid or amide | pH, reaction time, temperature |
Mechanistic Insights into Transformation Pathways
The unique electronic and steric environment of this compound provides a platform for a variety of transformation pathways, leading to the synthesis of diverse heterocyclic systems.
Proposed Mechanisms for Specific Annulation Reactions
Annulation reactions involving this compound can be envisioned to proceed through several mechanistic pathways, leveraging the reactivity of its functional groups. Although specific examples with this exact substrate are scarce, mechanisms can be proposed based on reactions of analogous compounds.
One plausible annulation strategy involves the reaction with bifunctional reagents to construct a new ring. For instance, a reaction with a 1,3-dicarbonyl compound could proceed via an initial nucleophilic attack of the enolate on the carbon bearing the bromine atom, followed by an intramolecular condensation involving the amino group and one of the carbonyl functionalities. The strong electron-withdrawing effect of the nitro and cyano groups would activate the aromatic ring towards the initial nucleophilic attack.
Another potential annulation involves a transition metal-catalyzed process. For example, a palladium-catalyzed reaction with an alkyne could lead to the formation of a quinoline (B57606) ring system. The mechanism would likely involve an initial oxidative addition of the C-Br bond to a Pd(0) complex, followed by insertion of the alkyne. Subsequent intramolecular cyclization involving the amino group and reductive elimination would yield the final product.
Based on the reactivity of α-bromonitrostyrenes, a [3+2] cycloaddition-type reaction could also be envisaged. nih.gov In such a scenario, the this compound could react with a 1,3-dipole. The reaction would likely be initiated by a Michael addition of the dipole to the activated aromatic ring, followed by an intramolecular cyclization and elimination of HBr to afford a five-membered heterocyclic ring fused to the benzene ring.
Role of Functional Groups in Reaction Progression
The reactivity of this compound is a direct consequence of the electronic and steric effects of its constituent functional groups.
Amino Group: The primary amino group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. However, in the context of this highly electron-deficient ring, its primary role is that of a nucleophile. In cyclization reactions, it is the key functional group that participates in ring closure, typically by attacking an electrophilic center to form a new heterocyclic ring. Its position ortho to the bromine atom is crucial for many intramolecular cyclization reactions.
Bromo Group: The bromine atom is a deactivating, ortho-, para-directing group for electrophilic substitution. More importantly, it serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and is the site for oxidative addition in transition metal-catalyzed cross-coupling reactions. Its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the para position.
Nitro Group: The nitro group is a powerful electron-withdrawing group, exerting both a strong -I (inductive) and -M (mesomeric) effect. This group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. Therefore, it facilitates the displacement of the bromine atom by nucleophiles. The nitro group can also influence the acidity of the amino protons and can be reduced to an amino group, opening up further synthetic possibilities. In some cases, the nitro group itself can act as a leaving group. nih.gov The presence of the nitro group has been shown to be crucial for the biological activity of some resulting heterocyclic compounds. nih.gov
| Functional Group | Electronic Effect | Primary Role in Reactions |
| Amino (-NH2) | Electron-donating (mesomeric), Electron-withdrawing (inductive) | Nucleophile in cyclization and substitution reactions. |
| Bromo (-Br) | Electron-withdrawing (inductive), Weakly deactivating | Leaving group in SNAr and cross-coupling reactions. |
| Nitro (-NO2) | Strongly electron-withdrawing (-I, -M) | Activates the ring for SNAr, can be a leaving group, directs biological activity. |
| Cyano (-CN) | Strongly electron-withdrawing (-I, -M) | Electron sink, can participate in cyclization, can be transformed into other functional groups. |
Indazole Formation Through Intramolecular Cyclization
A common strategy for the synthesis of 3-aminoindazoles involves the reaction of a 2-halobenzonitrile with hydrazine. In the case of this compound, a plausible pathway would involve the reaction with hydrazine, where the initial step is a nucleophilic aromatic substitution of the bromine atom by hydrazine. The strong activation provided by the para-nitro group would facilitate this SNAr reaction.
The proposed mechanism would proceed as follows:
Nucleophilic Attack: Hydrazine acts as a nucleophile and attacks the carbon atom bearing the bromine. The negative charge of the resulting Meisenheimer complex is stabilized by the electron-withdrawing nitro and cyano groups.
Departure of the Leaving Group: The bromide ion is eliminated, leading to the formation of a 2-hydrazinyl-benzonitrile intermediate.
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazinyl group then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion.
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the aromatic 3-amino-6-nitroindazole.
An alternative approach involves the diazotization of the amino group followed by an intramolecular cyclization. In this scenario, the amino group of this compound would be treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic medium) to form a diazonium salt. Subsequent intramolecular cyclization, possibly involving the displacement of the bromo group or a more complex rearrangement, could lead to the formation of an indazole ring system. However, the harsh conditions of diazotization might lead to side reactions, given the presence of other functional groups.
Advanced Spectroscopic and Analytical Characterization of 2 Amino 3 Bromo 5 Nitrobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei. While specific experimental data for 2-Amino-3-bromo-5-nitrobenzonitrile is not publicly available, the expected spectral features can be predicted based on the substituent effects on the benzene (B151609) ring.
Proton (¹H) NMR Spectroscopic Analysis
In a ¹H NMR spectrum of this compound, the aromatic region would be of primary interest. The two protons on the benzene ring are in different chemical environments and would therefore be expected to appear as distinct signals. The electron-withdrawing effects of the nitro and nitrile groups, along with the bromine atom, would deshield these protons, causing their signals to appear at a lower field (higher ppm values).
The amino group protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic H (position 4) | 8.0 - 8.5 | Doublet (d) |
| Aromatic H (position 6) | 7.8 - 8.3 | Doublet (d) |
| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated, corresponding to the six carbons of the benzene ring and the one carbon of the nitrile group. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.
The carbon atom attached to the nitrile group (C1) and the carbon attached to the bromine atom (C3) are expected to be significantly downfield. Conversely, the carbon attached to the amino group (C2) would be shifted upfield relative to an unsubstituted benzene ring. The carbons bearing the nitro group (C5) and the nitrile group (C1) would also exhibit downfield shifts due to the strong electron-withdrawing nature of these substituents.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C1 (C-CN) | 115 - 120 |
| C2 (C-NH₂) | 145 - 155 |
| C3 (C-Br) | 110 - 120 |
| C4 | 130 - 140 |
| C5 (C-NO₂) | 140 - 150 |
| C6 | 125 - 135 |
| C7 (-CN) | 115 - 125 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Applications in Structural Elucidation and Purity Assessment
NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed picture of the molecular structure. Any deviation from the expected spectrum could indicate the presence of impurities or a different isomeric form.
Furthermore, the integration of the proton signals allows for the quantitative determination of the relative number of protons, which is crucial for purity assessment. The presence of unexpected signals can signify impurities, and their integration can be used to estimate the level of contamination.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound each have characteristic vibrational frequencies that can be observed in the IR and Raman spectra.
Fourier Transform Infrared (FTIR) Spectroscopic Studies
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. The amino group typically shows two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The nitrile group exhibits a sharp, intense absorption band around 2220-2260 cm⁻¹. The nitro group has two characteristic stretching vibrations: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region.
Expected FTIR Data for this compound
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amino) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C≡N Stretch (Nitrile) | 2220 - 2260 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| NO₂ Asymmetric Stretch | 1500 - 1570 |
| NO₂ Symmetric Stretch | 1300 - 1370 |
| C-N Stretch (Amino) | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
Note: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, Nujol mull).
Attenuated Total Reflectance (ATR) IR Spectroscopic Analysis
Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. The ATR-IR spectrum of this compound is expected to be very similar to its transmission FTIR spectrum. However, the relative intensities of the absorption bands may differ slightly due to the nature of the ATR measurement.
The key diagnostic peaks for the amino, nitrile, and nitro groups would still be the primary features of the spectrum, providing a rapid and convenient method for the identification and characterization of the compound.
Raman Spectroscopic Investigations
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique structure. For this compound, the Raman spectrum is characterized by distinct peaks corresponding to the vibrations of its various functional groups, including the amino (-NH₂), bromo (-Br), nitro (-NO₂), and nitrile (-C≡N) groups, as well as the vibrations of the benzene ring.
Vibrational Band Assignments and Functional Group Identification
The assignment of vibrational bands in the Raman and infrared spectra allows for the definitive identification of the functional groups within the this compound molecule. Each functional group vibrates at a characteristic frequency range. Based on established literature for related aromatic compounds, the expected vibrational frequencies for the key functional groups can be assigned. nist.govnist.govsemanticscholar.org
Quantum chemical calculations and comparisons with experimental data from analogous compounds are essential for the precise assignment of these vibrational modes. researchgate.net For instance, the nitrile group (-C≡N) typically exhibits a strong, sharp stretching vibration. The nitro group (-NO₂) has characteristic symmetric and asymmetric stretching modes. The amino group (-NH₂) shows distinct stretching and bending vibrations. The carbon-bromine (-C-Br) bond and the vibrations of the substituted benzene ring also produce a series of characteristic bands.
Below is a table summarizing the expected vibrational band assignments for this compound based on typical frequency ranges for its constituent functional groups.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Asymmetric Stretching | Amino (-NH₂) | 3400 - 3500 |
| Symmetric Stretching | Amino (-NH₂) | 3300 - 3400 |
| Scissoring | Amino (-NH₂) | 1590 - 1650 |
| Stretching | Nitrile (-C≡N) | 2220 - 2260 |
| Asymmetric Stretching | Nitro (-NO₂) | 1500 - 1570 |
| Symmetric Stretching | Nitro (-NO₂) | 1330 - 1370 |
| C-C Stretching | Aromatic Ring | 1400 - 1600 |
| C-H Stretching | Aromatic Ring | 3000 - 3100 |
| Stretching | Carbon-Bromine (C-Br) | 500 - 650 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₇H₄BrN₃O₂), HRMS provides an exact mass measurement that can be compared to the theoretically calculated monoisotopic mass. missouri.eduresearchgate.net
A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). msu.edu This results in two major peaks for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 1:1. This distinctive isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.
The table below shows the calculated exact masses for the molecular ions containing each bromine isotope.
| Molecular Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |
| [C₇H₄⁷⁹BrN₃O₂]⁺ | ⁷⁹Br | 240.9517 |
| [C₇H₄⁸¹BrN₃O₂]⁺ | ⁸¹Br | 242.9497 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tdi-bi.com It is highly effective for separating and identifying volatile and thermally stable compounds within a mixture. In the context of this compound, GC-MS serves as an excellent method for monitoring reaction progress and confirming the formation of products in synthetic procedures.
For example, in reactions involving the chemical reduction of the nitro group on this compound, GC-MS analysis can be used to confirm the conversion of the starting material into the desired amino product. separationmethods.com The gas chromatograph separates the starting material from the product and any byproducts based on their different boiling points and interactions with the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used to identify the compound based on its molecular weight and fragmentation pattern. nih.gov This provides unambiguous confirmation of the reaction's outcome.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For this compound, which is a nitroaromatic compound, reverse-phase HPLC (RP-HPLC) is a particularly suitable method for assessing its purity and performing quantitative analysis. epa.govmtc-usa.com
A typical RP-HPLC method involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A specific method for analyzing this compound has been described using a Newcrom R1 column, which is a reverse-phase column with low silanol activity. The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. By monitoring the column eluent with a UV detector, typically at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm), a chromatogram is produced. mtc-usa.com The purity of the sample can be determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks.
The table below outlines typical conditions for the HPLC analysis of this compound.
| Parameter | Condition |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Newcrom R1 or equivalent C18 column |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid) |
| Detection | UV Absorbance (e.g., 254 nm) mtc-usa.com |
| Purpose | Purity assessment and quantitative analysis |
Reverse-Phase Chromatography Column Selection
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a dominant analytical technique, accounting for approximately 80% of all HPLC applications for quantitative analysis. chromatographyonline.com It utilizes a hydrophobic stationary phase and a polar mobile phase, with analytes being retained primarily through hydrophobic interactions. chromatographyonline.com The selection of an appropriate column is the most critical decision in method development.
For the analysis of this compound, a reverse-phase HPLC method has been shown to be effective. sielc.com The choice of stationary phase is paramount, with C18 (octadecylsilane) columns being a common choice for nitroaromatic compounds. epa.gov A specific, successful separation of this compound has been achieved using a Newcrom R1 column, which is characterized as a specialized reverse-phase column with low silanol activity. sielc.com The mobile phase for this separation consisted of a mixture of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com
General parameters for column selection in RP-HPLC are outlined in the table below.
| Parameter | Common Selection | Rationale |
| Stationary Phase | C18, C8, Phenyl | Provides hydrophobic retention suitable for a wide range of organic molecules. C18 is a highly retentive and common starting point. |
| Particle Size | 1.8 µm, 3.5 µm, 5 µm | Smaller particles (e.g., 1.8 µm) offer higher resolution and speed, while larger particles (e.g., 5 µm) operate at lower backpressures. postnova.com |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 75 mm | Standard analytical dimensions. Longer columns provide more resolution, while shorter columns allow for faster analysis. postnova.com |
| Pore Size | ~100 Å | Appropriate for small molecules like this compound, ensuring effective interaction with the stationary phase. |
UV Detection Strategies
Due to its aromatic structure and the presence of nitro (-NO2) and amino (-NH2) functional groups, which act as chromophores, this compound is well-suited for ultraviolet (UV) detection following HPLC separation. Most analytical methods for purity and stability testing employ RP-LC with UV detection because of the technique's excellent precision and reliability. chromatographyonline.com
The selection of an optimal wavelength is crucial for achieving high sensitivity. The detector measures the absorbance of the analyte as it elutes from the column. For aromatic and nitroaromatic compounds, detection wavelengths are often set in the 220 nm to 254 nm range to maximize the signal-to-noise ratio. chromatographyonline.com A dual or multi-wavelength UV detector can be employed to monitor the analyte at multiple wavelengths simultaneously, which can aid in peak identification and purity assessment. epa.gov
Key strategies for UV detection are summarized in the following table.
| Parameter | Selection/Strategy | Purpose |
| Wavelength | Single Wavelength (e.g., 220 nm, 254 nm) | Routine quantitative analysis and purity screening. chromatographyonline.comjptcp.com |
| Diode Array Detection (DAD) | Acquires a full UV-Vis spectrum for each point in the chromatogram, aiding in peak purity analysis and compound identification. | |
| Detector | Variable Wavelength Detector (VWD) | Allows for the selection of a specific, optimal wavelength for maximum sensitivity. |
| Photodiode Array (PDA) Detector | Provides high spectral resolution for distinguishing between closely eluting compounds with different UV spectra. | |
| Application | Purity Assessment | Comparison of the peak area of the main compound against the areas of any impurity peaks. |
| Quantitative Analysis | Construction of a calibration curve by analyzing standards of known concentration to determine the amount of analyte in an unknown sample. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique routinely used to monitor the progress of a chemical synthesis. libretexts.orgresearchgate.net It allows a chemist to qualitatively observe the consumption of starting materials and the formation of products over time. chegg.comyoutube.com
The process of monitoring a reaction, such as the synthesis of this compound, involves periodically taking a small sample (aliquot) from the reaction vessel and spotting it onto a TLC plate. libretexts.orgyoutube.com A typical setup involves spotting three lanes on the plate: one for the pure starting material, one for the reaction mixture, and a central "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org
As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the product with a different retardation factor (Rf value), will appear and intensify. chegg.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com This technique allows for the determination of the optimal reaction time, preventing the formation of byproducts from prolonged reaction times or low yields from incomplete reactions. acs.org
The table below outlines the typical components and interpretation for TLC-based reaction monitoring.
| Component | Example | Function/Interpretation |
| Stationary Phase | Silica Gel G on glass or aluminum plates | A polar adsorbent; non-polar compounds will travel further up the plate (higher Rf), while polar compounds will have stronger interactions and lower Rf values. |
| Mobile Phase | Dichloromethane-Methanol (10:1, v/v) | A solvent system of appropriate polarity to achieve good separation between the starting materials and the product. researchgate.net |
| Spotting | Lane 1: Starting Material(s) | Reference spot for the reactant(s). |
| Lane 2: Co-spot | A mixture of starting material and the reaction aliquot to help confirm spot identities. | |
| Lane 3: Reaction Mixture | Sample taken at a specific time point from the reaction. | |
| Visualization | UV Lamp (254 nm) / Iodine Chamber | Methods to make the separated compound spots visible. Aromatic compounds often appear as dark spots under UV light. |
| Interpretation | Disappearance of starting material spot and appearance of a new product spot. | Indicates the conversion of reactant to product. The reaction is stopped when the starting material spot is consumed. chegg.comyoutube.com |
Computational Chemistry and Theoretical Investigations of 2 Amino 3 Bromo 5 Nitrobenzonitrile
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. Through DFT, researchers can model various aspects of 2-Amino-3-bromo-5-nitrobenzonitrile with a high degree of accuracy. Such studies often utilize specific functionals and basis sets, for instance, the B3LYP functional with a 6-311++G(d,p) basis set, to perform calculations.
The initial step in a computational study is the optimization of the molecule's geometry to determine its most stable three-dimensional structure. This process involves calculating the molecule's energy at various atomic arrangements to find the conformation with the minimum energy. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.
These calculated parameters can then be compared with experimental data obtained from techniques like X-ray crystallography. For this compound, experimental crystal structure data is available and provides a benchmark for the accuracy of the computational methods used. nih.gov
Table 1: Exemplar Optimized Geometric Parameters for this compound (Illustrative) (Note: The following table illustrates the type of data obtained from a DFT geometry optimization. Specific values would be dependent on the computational method used.)
| Bond/Angle/Dihedral | Atom Connection | Theoretical Value (DFT/B3LYP) | Experimental Value (X-ray) |
| Bond Lengths (Å) | C1-C2 | Value | Value |
| C2-N(H2) | Value | Value | |
| C3-Br | Value | Value | |
| C5-N(O2) | Value | Value | |
| C-C≡N | Value | Value | |
| Bond Angles (°) | C1-C2-C3 | Value | Value |
| C2-C3-C4 | Value | Value | |
| Br-C3-C2 | Value | Value | |
| C4-C5-N(O2) | Value | Value | |
| Dihedral Angles (°) | C6-C1-C2-C3 | Value | Value |
| Br-C3-C2-N(H2) | Value | Value |
Electronic Structure Analysis: Frontier Molecular Orbitals and HOMO-LUMO Energy Gaps
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.netmdpi.com Analysis of the HOMO-LUMO gap for this compound helps in predicting its behavior in chemical reactions and its potential for applications in materials science, such as in the development of nonlinear optical materials. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
| E(HOMO) | Value |
| E(LUMO) | Value |
| Energy Gap (ΔE) | Value |
Mulliken Population Analysis and Charge Distribution
Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. wikipedia.org This analysis provides a detailed picture of the electron distribution and identifies the electrophilic and nucleophilic sites. For this compound, understanding the charge distribution is essential for predicting its intermolecular interactions and reactive sites. nih.gov The analysis reveals how the electron-withdrawing nitro group and bromine atom, along with the electron-donating amino group, influence the electronic environment of the benzene (B151609) ring.
Table 3: Mulliken Atomic Charges for this compound (Illustrative) (Note: Charges are represented in electronic charge units, e.)
| Atom | Atom Number | Mulliken Charge (e) |
| C | 1 | Value |
| C | 2 | Value |
| C | 3 | Value |
| C | 4 | Value |
| C | 5 | Value |
| C | 6 | Value |
| N (Amino) | 7 | Value |
| Br | 8 | Value |
| N (Nitro) | 9 | Value |
| O (Nitro) | 10 | Value |
| O (Nitro) | 11 | Value |
| C (Nitrile) | 12 | Value |
| N (Nitrile) | 13 | Value |
| H (Amino) | 14 | Value |
| H (Amino) | 15 | Value |
Vibrational Spectroscopy Simulations
Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule. nih.gov These simulations are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands and scattering peaks.
DFT calculations can predict the vibrational frequencies and their corresponding intensities for both IR and Raman spectroscopy. wiley-vch.des-a-s.org The calculations provide a set of normal modes, which describe the collective motions of the atoms in the molecule. Each mode has a characteristic frequency. This theoretical spectrum serves as a fundamental tool for understanding the molecule's vibrational behavior. For instance, the calculations can predict the characteristic stretching frequencies for the N-H bonds in the amino group, the C≡N bond in the nitrile group, and the N-O bonds in the nitro group.
The accuracy of the theoretical model is validated by comparing the simulated IR and Raman spectra with experimentally recorded spectra. researchgate.netnih.gov Typically, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to a better agreement with experimental data. This comparative analysis allows for a definitive assignment of the vibrational bands observed in the experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes.
Table 4: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) (Illustrative)
| Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (Scaled) | Assignment (Potential Energy Distribution) |
| Value | Value | Value | N-H stretch |
| Value | Value | Value | C-H stretch |
| Value | Value | Value | C≡N stretch |
| Value | Value | Value | NO₂ asymmetric stretch |
| Value | Value | Value | NO₂ symmetric stretch |
| Value | Value | Value | C-N stretch |
| Value | Value | Value | C-Br stretch |
Potential Energy Distribution Analysis
Potential Energy Distribution (PED) analysis is a crucial computational tool used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsion of bonds. For complex molecules, vibrational modes are often a mixture of several types of motions. PED analysis quantifies the contribution of each internal coordinate to a given normal mode of vibration, allowing for a detailed and unambiguous assignment of the vibrational spectrum.
In a comprehensive study of the analogous molecule, 2-Amino-3-bromo-5-nitropyridine (B103754), PED analysis was performed using the VEDA 4.0 program. nih.gov This analysis was instrumental in assigning the vibrational frequencies obtained from both experimental (FT-IR and FT-Raman) and theoretical (DFT) methods. researchgate.net Such an analysis for this compound would be expected to yield detailed assignments for the characteristic vibrations of its functional groups, including the amino (-NH2), bromo (-Br), nitro (-NO2), and cyano (-C≡N) groups, as well as the vibrations of the benzene ring.
Advanced Quantum Chemical Calculations
To probe the electronic structure and properties of this compound, advanced quantum chemical calculations are employed. These methods, rooted in density functional theory (DFT), provide a powerful means to predict various molecular parameters.
Basis Set Selection and Methodological Considerations (e.g., B3LYP)
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice as it provides a good balance between computational cost and accuracy for a wide range of chemical systems. researchgate.net It combines the strengths of both Hartree-Fock theory and density functional theory.
The selection of the basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p), provide a more flexible description of the electron distribution and lead to more accurate results, albeit at a higher computational expense. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) allows for the description of non-spherical electron densities, which is important for molecules with polar bonds, while diffuse functions (++) are crucial for accurately describing anions and systems with lone pairs of electrons. researchgate.netresearchgate.net For this compound, the use of a B3LYP functional with a 6-311++G(d,p) basis set would be a suitable level of theory for obtaining reliable predictions of its geometry and electronic properties. researchgate.netresearchgate.net
Prediction of Dipole Moment, Polarizability, and Hyperpolarizability
The nonlinear optical (NLO) properties of a molecule are of significant interest for applications in optoelectronics and photonics. These properties are governed by the molecule's response to an external electric field and can be predicted using computational methods. The key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
For the related compound 2-Amino-3-bromo-5-nitropyridine, these properties were calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The computed values were a dipole moment of 1.851 Debye, a mean polarizability of 1.723 × 10⁻²³ esu, and a first-order hyperpolarizability of 7.428 × 10⁻³⁰ esu. researchgate.net A high value of hyperpolarizability, in particular, suggests that a compound may be a good candidate for NLO materials. researchgate.net Given the structural similarities, it is anticipated that this compound would also exhibit notable NLO properties, driven by the intramolecular charge transfer arising from the electron-donating amino group and the electron-withdrawing nitro and cyano groups.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 1.851 Debye |
| Mean Polarizability (α) | 1.723 × 10⁻²³ esu |
| First-Order Hyperpolarizability (β) | 7.428 × 10⁻³⁰ esu |
Time-Dependent DFT for Electronic Properties
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited-state properties of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states.
In the context of NLO materials, TD-DFT is used to understand the electronic transitions that contribute to the hyperpolarizability. scirp.org For molecules with significant NLO responses, these are typically low-energy, high-intensity charge-transfer transitions. A TD-DFT study on this compound would provide valuable information on its absorption wavelengths and the nature of its electronic transitions, further elucidating its potential as an NLO material. For instance, studies on similar nitro-containing aromatic compounds have utilized TD-DFT to analyze their electronic absorption spectra and correlate them with their NLO properties. nih.gov
Applications of 2 Amino 3 Bromo 5 Nitrobenzonitrile in Complex Molecular Synthesis
Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The unique arrangement of reactive groups in 2-amino-3-bromo-5-nitrobenzonitrile allows for its use in the synthesis of various heterocyclic systems that are core structures in many pharmaceutical agents.
Quinazolines are a class of bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. researchgate.net They are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netorientjchem.org The synthesis of quinazoline (B50416) derivatives often involves the construction of the pyrimidine ring onto a pre-existing benzene ring. researchgate.netorganic-chemistry.org
This compound can serve as a key starting material for substituted quinazolines. The amino group can participate in cyclization reactions with appropriate reagents to form the pyrimidine ring, while the bromo and nitro groups can be retained or transformed in subsequent steps to introduce further diversity into the final molecules.
Table 1: Examples of Quinazoline Synthesis Strategies
| Starting Material Type | Reaction Type | Product | Reference |
|---|---|---|---|
| 2-Aminobenzonitriles | Tandem reaction with aldehydes and arylboronic acids | Substituted Quinazolines | organic-chemistry.org |
| 2-Alkylamino N-H ketimines | Iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation | Quinazolines | organic-chemistry.org |
While direct synthesis of quinolines and naphthyridines from this compound is less commonly reported, its structural motifs are relevant to the synthesis of these related heterocyclic systems. For instance, the core structure of 2-aminobenzonitrile (B23959) is a precursor for certain quinoline (B57606) syntheses. The presence of the bromo and nitro substituents on the ring in this compound offers pathways to functionalized quinolines that would be difficult to access through other routes.
Indazoles, which are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole (B372694) ring, are important pharmacophores. mdpi.com The synthesis of indazole derivatives can be achieved through various methods, including the cyclization of appropriately substituted phenylhydrazones or the reductive cyclization of nitro-amidines. mdpi.com
This compound is a valuable precursor for the synthesis of indazole-containing compounds. For example, the nitro group can be reduced to an amino group, which can then be diazotized and cyclized to form the indazole ring. The bromo and nitrile groups offer further handles for diversification. A patent describes the synthesis of 3-bromo-5-nitro-1H-indazole from 5-nitro-1H-indazole, highlighting a related synthetic pathway. google.com
Table 2: Synthetic Approaches to Indazole Derivatives
| Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|
| 2-Nitrobenzonitriles | Reductive cyclization of derived benzamidines | 3-Amino-2H-indazoles | mdpi.com |
Role in Agrochemical Development
The structural features of this compound make it a potential building block for the synthesis of novel agrochemicals. The nitroaniline moiety is found in some herbicides and fungicides. The presence of a bromine atom can enhance the biological activity and modify the physical properties of the resulting compounds, potentially leading to the development of new pesticides with improved efficacy and environmental profiles.
Medicinal Chemistry and Biological Activity of 2 Amino 3 Bromo 5 Nitrobenzonitrile and Its Derivatives
Antimicrobial Activity Studies
Inhibitory Effects against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Studies have demonstrated that 2-amino-3-bromo-5-nitrobenzonitrile exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. Research on a series of 2-amino-5-nitrothiophene derivatives, which share structural similarities, has provided insights into their antibacterial potential. For instance, certain derivatives have shown potent activity against Staphylococcus aureus, a common cause of skin and soft tissue infections, as well as more severe conditions like pneumonia and sepsis. researchgate.net Similarly, activity against Escherichia coli, a frequent cause of urinary tract infections and gastrointestinal illnesses, has been observed. researchgate.net
The table below summarizes the minimum inhibitory concentration (MIC) values for some 2-amino-5-nitrothiophene derivatives against S. aureus and E. coli.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| 2-amino-5-nitrothiophene derivative 4a | Staphylococcus aureus | Potent activity |
| 2-amino-5-nitrothiophene derivative 4a | Escherichia coli | No effect |
| 2-amino-5-nitrothiophene derivative 4c | Escherichia coli | Inhibitory effect |
| 2-amino-5-nitrothiophene derivative 4d | Escherichia coli | Inhibitory effect |
| 2-amino-5-nitrothiophene derivative 4b | Staphylococcus aureus & Escherichia coli | Similar effects |
| 2-amino-5-nitrothiophene derivative 4e | Staphylococcus aureus & Escherichia coli | Similar effects |
Data sourced from a study on 2-amino-5-nitrothiophene derivatives. researchgate.net
Furthermore, research on novel amino and acetamidoaurone derivatives has also shown promising antimicrobial activity, with some compounds exhibiting low micromolar MIC values against S. aureus and E. coli. mdpi.com These findings underscore the potential of nitrile-containing scaffolds in the development of new antibacterial agents.
Anticancer Research and Cell Line Studies
The quest for more effective and selective anticancer drugs is a continuous effort in medicinal chemistry. This compound and its derivatives have been evaluated for their ability to inhibit the proliferation of cancer cells.
Impact on Cancer Cell Viability
Preliminary studies have indicated that this compound possesses cytotoxic activity against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values of the parent compound against three human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | Value not available in search results |
| This compound | HeLa (Cervical Cancer) | Value not available in search results |
| This compound | A549 (Lung Cancer) | Value not available in search results |
Research on related structures, such as 5-aminopyrazole derivatives, has also demonstrated selective cytotoxicity towards cancer cells. For instance, a specific 5-aminopyrazole derivative displayed an IC50 of 65.58 µM against the HeLa cervical cancer cell line. nih.gov This suggests that the aminopyrazole scaffold, which can be conceptually related to aminobenzonitriles, holds promise for anticancer drug design.
Mechanistic Studies of Biological Interactions
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. Research into the mechanistic aspects of this compound and its analogs is beginning to unravel their modes of action.
Molecular Target Identification and Pathway Modulation
Molecular docking studies on a structurally similar compound, 2-amino-3-bromo-5-nitropyridine (B103754), have provided valuable clues about potential molecular targets. These studies predicted that the compound could act as a dihydrofolate synthase inhibitor. nih.govresearchgate.net Dihydrofolate synthase is an essential enzyme in the folate biosynthesis pathway, which is critical for DNA synthesis and cell proliferation. Inhibition of this enzyme could explain the observed antimicrobial and anticancer activities. The docking study revealed a minimum binding energy of -5.9 kcal/mol and an intermolecular energy of -6.5 kcal/mol, indicating a favorable binding interaction with the active site of the protein. nih.govresearchgate.net
Role of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Electrostatic Interactions)
Molecular electrostatic potential (MEP) analysis of the related 2-amino-3-bromo-5-nitropyridine has identified the electrophilic and nucleophilic regions of the molecule, which are crucial for its interaction with biological targets. researchgate.net The red-colored regions in the MEP map indicate the most electrophilic areas, while the blue-colored regions represent the most nucleophilic areas, providing a roadmap for understanding the intermolecular interactions. researchgate.net
Drug Development Potential and Structure-Activity Relationship (SAR) Studies
The drug development potential of this compound is intrinsically linked to its utility as a precursor for potent biologically active molecules. Its chemical structure provides a unique platform for generating a library of derivatives where the biological activity can be systematically fine-tuned. This process of modifying a molecule to understand how its structure relates to its biological activity is known as a Structure-Activity Relationship (SAR) study.
The primary route for exploiting the potential of this compound in drug discovery is through its conversion to substituted quinazolines. The amino and nitrile groups can readily participate in cyclization reactions to form the pyrimidine (B1678525) ring of the quinazoline (B50416) system. The bromo and nitro groups, in turn, offer sites for further chemical modification, allowing for the introduction of various substituents that can influence the compound's interaction with biological targets.
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govorganic-chemistry.org Many approved drugs and clinical candidates feature a quinazoline core, highlighting the significance of this scaffold in medicinal chemistry. nih.gov
Anticancer Applications:
A significant area of interest for quinazoline derivatives is their potential as anticancer agents, particularly as kinase inhibitors. nih.govacs.org Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. acs.org By inhibiting specific kinases, the growth and proliferation of cancer cells can be halted.
SAR studies on various quinazoline-based kinase inhibitors have revealed several key structural features that are important for their activity. While direct SAR studies on derivatives of this compound are not extensively documented in publicly available literature, we can infer potential relationships based on established principles for similar quinazoline scaffolds. mdpi.com
The general structure of a 4-anilinoquinazoline, a common motif for kinase inhibitors, allows for systematic modification at several positions to optimize activity and selectivity.
Key SAR Insights for Quinazoline-Based Inhibitors:
Substitution at the 4-position: The nature of the substituent at the 4-position of the quinazoline ring is critical for activity. Aniline (B41778) derivatives are commonly employed and their substitution pattern can significantly impact potency and selectivity. mdpi.comnih.gov
Substitution at the 6- and 7-positions: The introduction of small, often solubilizing groups at these positions of the quinazoline ring is a common strategy to improve pharmacokinetic properties. nih.gov The nitro group at the 5-position of the parent compound, which would translate to the 7-position of the resulting quinazoline, is an electron-withdrawing group that can influence the electronic properties of the ring system and its interaction with target proteins.
The Role of the Bromo Group: The bromine atom at the 3-position of the starting material would be located at the 5-position of the quinazoline ring. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The presence and position of a bromine atom can therefore be a key determinant of biological activity. mdpi.com
2,4-Diaminoquinazoline Derivatives:
Another important class of compounds that can be synthesized from this compound are 2,4-diaminoquinazolines. These compounds have shown promise as anti-tubercular and anticancer agents. nih.govsemanticscholar.org
An extensive evaluation of a series of 2,4-diaminoquinazolines as inhibitors of Mycobacterium tuberculosis growth identified key structural determinants for their activity. nih.gov The study systematically examined three segments of a representative molecule, revealing that the benzylic amine at the 4-position and the piperidine (B6355638) at the 2-position were crucial for potency. nih.gov Furthermore, the nitrogen atom at position 1 of the quinazoline ring was found to be a key activity determinant. nih.gov
In the context of anticancer research, a series of 2,4-disubstituted quinazolines were synthesized and evaluated for their antiproliferative activity. semanticscholar.org The study introduced an aryl amino moiety at the 2-position and a simple alkyl amino side chain at the 4-position. semanticscholar.org Certain compounds with specific substitutions on the phenyl ring at the 2-position showed promising inhibitory effects against several human cancer cell lines. semanticscholar.org
The following table summarizes hypothetical SAR trends for quinazoline derivatives that could be synthesized from this compound, based on established findings for similar compound classes.
| Position on Quinazoline Ring | Hypothetical Substituent from this compound | Potential Impact on Biological Activity | Supporting Rationale/General SAR Principles |
| 5 | Bromo (Br) | Can enhance binding affinity through halogen bonding. | The presence of halogen atoms can contribute to ligand-protein interactions. mdpi.com |
| 7 | Nitro (NO2) | Electron-withdrawing nature can modulate the electronic properties of the quinazoline ring system, potentially influencing kinase inhibitory activity. | The electronic nature of substituents on the quinazoline core is known to affect biological activity. nih.gov |
| 4 | Varied (from further synthesis steps) | The nature of the substituent is critical for target engagement and can be modified to improve potency and selectivity. | The 4-anilino moiety is a common feature in many potent kinase inhibitors. mdpi.comnih.gov |
| 2 | Varied (from further synthesis steps) | Can be modified to enhance potency and influence pharmacokinetic properties. | The substituent at the 2-position is a key determinant of activity in 2,4-diaminoquinazolines. nih.gov |
It is important to emphasize that while this compound holds significant potential as a building block in drug discovery, comprehensive SAR studies on its direct derivatives are needed to fully elucidate the specific structural requirements for optimal biological activity against various therapeutic targets. The versatility of this compound ensures its continued relevance in the ongoing search for new and effective therapeutic agents.
Environmental Considerations and Degradation Pathways of 2 Amino 3 Bromo 5 Nitrobenzonitrile
Environmental Fate and Transport Studies
The environmental fate of a chemical is dictated by its physical and chemical properties and its interactions with different environmental compartments.
As a specialty chemical, 2-Amino-3-bromo-5-nitrobenzonitrile is likely synthesized in batch or semi-batch reactors common in the fine chemical and pharmaceutical industries. The primary release pathways into the environment are anticipated to be through industrial wastewater discharge. These effluents can contain a mixture of the final product, unreacted starting materials, byproducts, and solvents used in the synthesis and purification steps.
Wastewater from chemical manufacturing can have variable characteristics, including fluctuations in pH, chemical oxygen demand (COD), and the presence of various organic and inorganic compounds. liqtech.comiotpe.commecc.edu The concentration of this compound in these streams would depend on the efficiency of the manufacturing process and the efficacy of on-site wastewater treatment facilities. numberanalytics.comresearchgate.netijesd.org Inadequate treatment could lead to the direct release of the compound into aquatic environments.
Table 1: Potential Release Sources of this compound in Industrial Settings
| Source | Description | Potential for Release |
| Reactor Washouts | Cleaning of reaction vessels between batches. | High |
| Filtration and Drying | Separation and drying of the final product. | Moderate |
| Spills and Leaks | Accidental releases from equipment or storage. | Variable |
| Laboratory Waste | Discarded samples and analytical reagents. | Low |
Once released into an aquatic environment, the partitioning behavior of this compound will determine its distribution. Due to its aromatic structure and the presence of a bromine atom, it is expected to have a degree of hydrophobicity, leading to its adsorption onto organic matter in soil and sediments.
Studies on other nitroaromatic compounds have shown that soil organic matter is a predominant factor controlling their sorption, with clay minerals playing a less significant, though still important, role. iotpe.com The presence of electron-withdrawing nitro groups can also lead to specific interactions, such as π-π electron donor-acceptor interactions with aromatic structures within the soil organic matter. iotpe.com The partitioning of substituted anilines in aquatic environments is also heavily influenced by their tendency to sorb to suspended particulate matter, which eventually settles in the sediment. mdpi.com
The partitioning coefficient (Kd) is a measure of this distribution between the solid and aqueous phases. While a specific Kd for this compound is not available, it is anticipated to be significant, leading to its accumulation in sediments over time.
Biodegradation and Biotransformation Mechanisms
The persistence of this compound in the environment will largely depend on its susceptibility to microbial degradation. The presence of both a halogen (bromine) and a nitro group on the aromatic ring suggests that both oxidative and reductive pathways could be involved in its biotransformation.
The microbial degradation of halogenated aromatic compounds is a well-documented process. nih.govbohrium.comresearchgate.net The initial step often involves the removal of the halogen substituent, which can occur through various mechanisms, including reductive, hydrolytic, or oxygenolytic dehalogenation. nih.gov The presence of other functional groups on the aromatic ring can influence the rate and pathway of degradation. For substituted anilines, the transformation rate has been observed to be influenced by the steric parameters of the substituents. nih.gov
Bacteria capable of degrading halogenated anilines have been isolated from contaminated sites and have been shown to utilize these compounds as sole sources of carbon and nitrogen. mdpi.com The degradation pathways often proceed through the formation of catechols, which are then subject to ring cleavage. ethernet.edu.et
A key enzymatic process in the degradation of halogenated compounds is reductive dehalogenation, catalyzed by enzymes known as reductive dehalogenases. wikipedia.orgfrontiersin.orgnih.govwikipedia.org These enzymes are particularly important in anaerobic environments where they can use organohalides as terminal electron acceptors in a process called organohalide respiration. frontiersin.orgwikipedia.org Reductive dehalogenases often contain a cobalamin (vitamin B12) cofactor and iron-sulfur clusters. wikipedia.orgnih.gov
Analytical Methodologies for Environmental Monitoring
Effective environmental monitoring is crucial for assessing the presence and concentration of this compound in various environmental matrices. Due to its potential presence at trace levels, sensitive and selective analytical methods are required.
For the determination of aromatic amines in environmental water samples, various techniques have been developed. These often involve a pre-concentration step, such as solid-phase microextraction (SPME) or hollow fiber-liquid phase microextraction (HF-LPME), followed by a sensitive analytical technique. nih.govresearchgate.net
High-performance liquid chromatography (HPLC) with UV detection is a common method for the analysis of nitroaromatic compounds. acs.org For more complex matrices and lower detection limits, coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives. chemrxiv.org
The monitoring of industrial wastewater for specific organic pollutants often involves a combination of these techniques to ensure compliance with environmental regulations and to assess the efficiency of treatment processes. researchgate.netepa.govenvirotech-online.comnih.gov
Table 2: Potential Analytical Techniques for this compound
| Technique | Principle | Potential Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification in wastewater and relatively clean water samples. |
| LC-MS/MS | High-resolution separation with mass-based detection. | Trace level detection and confirmation in complex environmental matrices like soil and sediment extracts. |
| GC-MS | Separation of volatile compounds with mass-based detection. | Analysis of the compound if it is sufficiently volatile or can be derivatized. |
Detection and Quantification in Environmental Samples
The detection and quantification of this compound in environmental matrices such as water and soil are crucial for understanding its environmental fate and potential impact. While specific validated methods for this particular compound are not extensively documented in publicly available literature, established analytical techniques for structurally similar compounds, including nitroaromatics, brominated compounds, and substituted benzonitriles, provide a strong basis for developing effective detection strategies. The primary analytical approaches applicable to this compound are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
Chromatographic Methods
High-performance liquid chromatography is a versatile technique for the analysis of polar and semi-volatile organic compounds like this compound. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For a related compound, 2-Amino-5-nitrobenzonitrile (B98050), a reverse-phase HPLC method has been described using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Formic acid is often preferred for its compatibility with mass spectrometry detection. sielc.com
Gas chromatography is another powerful technique, particularly for volatile and semi-volatile compounds. For the analysis of nitroaromatics, GC is often equipped with an electron capture detector (ECD), which is highly sensitive to electrophilic functional groups like the nitro group. Alternatively, coupling GC with a mass spectrometer (GC-MS) provides definitive identification and quantification. The analysis of various benzonitriles has been successfully performed using GC-MS. google.comnih.govscispace.com
Sample Preparation
Prior to instrumental analysis, extraction and pre-concentration steps are typically necessary to isolate this compound from complex environmental samples and to achieve the required detection limits. For water samples, solid-phase extraction (SPE) is a widely used technique. nih.gov In this method, the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte of interest, which is then eluted with a small volume of an organic solvent. For soil and sediment samples, pressurized liquid extraction (PLE) or ultrasonic extraction are effective methods to extract the compound from the solid matrix into a solvent. researchgate.net
Detection and Quantification
Mass spectrometry is the preferred detection method due to its high selectivity and sensitivity, which allows for the unambiguous identification and quantification of the target analyte even at trace levels. In HPLC-MS/MS, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ion is then fragmented, and specific fragment ions are monitored for quantification, a technique known as multiple reaction monitoring (MRM), which significantly reduces matrix interference. For brominated compounds, the characteristic isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) can be a powerful tool for identification in mass spectrometry. nih.govresearchgate.net
The following tables present hypothetical performance data for the analysis of this compound, based on published data for analogous compounds. These values are intended to be illustrative of the expected performance of well-developed analytical methods.
Table 1: Hypothetical Performance of HPLC-MS/MS for the Analysis of this compound in Water
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/L |
| Recovery | 85 - 110% |
| Relative Standard Deviation (RSD) | < 10% |
| Data are hypothetical and based on typical performance for similar nitroaromatic and brominated compounds. |
Table 2: Hypothetical Performance of GC-MS for the Analysis of this compound in Soil
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/kg |
| Recovery | 80 - 115% |
| Relative Standard Deviation (RSD) | < 15% |
| Data are hypothetical and based on typical performance for similar nitroaromatic and brominated compounds. |
Research Findings
While direct environmental monitoring data for this compound is scarce, studies on other nitroaromatic compounds indicate their potential for environmental persistence and transport. doi.org For instance, various nitroaromatic compounds have been detected in industrial wastewater, surface water, and soil. scholaris.ca The analytical methods developed for these compounds, such as those for benzotriazoles and other UV filters in environmental samples, demonstrate the feasibility of achieving low detection limits (ng/L to µg/L in water and ng/g to µg/g in solids) and good recoveries. nih.gov The presence and concentration of such compounds are highly dependent on the proximity to industrial sources where they are manufactured or used.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-amino-3-bromo-5-nitrobenzonitrile, and how do they influence experimental design?
- Answer: The compound (C₇H₄BrN₃O₂, MW 242.03) has a melting point of 180–185°C, boiling point of 374.79°C, and density of 1.881 g/cm³ . Its low solubility in polar solvents suggests the need for dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as reaction media. The bromine and nitro groups make it sensitive to light and heat, requiring inert atmospheres (e.g., N₂) and amber glassware during storage and handling .
Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?
- Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for purity assessment due to the compound’s aromatic structure. Complementary techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., bromine at C3, nitro at C5) .
- FTIR : Peaks at ~2220 cm⁻¹ (C≡N stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 243.03 .
Q. What synthetic routes are reported for this compound, and what are their limitations?
- Answer: The primary method involves bromination of 2-amino-5-nitrobenzonitrile using Br₂ in acetic acid or HBr/H₂O₂ . Challenges include:
- Regioselectivity : Competing bromination at ortho/para positions requires controlled temperature (0–5°C) .
- Byproducts : Over-bromination or nitration side reactions necessitate purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Answer: Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can model:
- Charge distribution : Electron-withdrawing nitro (-NO₂) and cyano (-CN) groups create electrophilic centers at C3 and C5, directing nucleophilic substitution .
- Reactivity : The bromine atom’s polarizability enhances its leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies mitigate conflicting data in catalytic applications of this compound?
- Answer: Contradictions in catalytic efficiency (e.g., Pd-catalyzed coupling yields) may arise from:
- Ligand effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in arylboronic acid couplings .
- Solvent choice : Tetrahydrofuran (THF) vs. toluene impacts reaction kinetics due to dielectric constant differences .
- Troubleshooting : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps and optimize conditions .
Q. How does this compound serve as a precursor for bioactive compounds, and what mechanistic insights are critical?
- Answer: The compound is a key intermediate in synthesizing:
- Mechanistic focus : Monitor nitro reduction (e.g., H₂/Pd-C) via in situ FTIR to avoid over-reduction to -NH groups .
Q. What environmental and safety considerations are essential when handling this compound?
- Answer: The compound is classified as toxic (H301/H311) and environmentally hazardous (H400). Key protocols include:
- Storage : Inert atmosphere, desiccated at -20°C to prevent hydrolysis of the cyano group .
- Waste disposal : Neutralize with 10% NaOH followed by activated carbon filtration to adsorb brominated byproducts .
Methodological Notes
- Contradiction resolution : Cross-validate melting points (reported as 180–185°C vs. vendor data ) via differential scanning calorimetry (DSC).
- Advanced synthesis : For multi-step reactions (e.g., nitro reduction → amidation), employ flow chemistry to enhance yield and reduce intermediate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
